2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group at position 4, an ethyl group at position 1, and a methyl group at position 3 of the pyrazole ring, along with an acetic acid moiety at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with acetylenic ketones, resulting in the formation of pyrazoles.
Introduction of substituents: The bromo, ethyl, and methyl groups can be introduced through various substitution reactions.
Attachment of the acetic acid moiety: This can be done through a condensation reaction followed by hydrolysis and cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromo group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-3-methyl-1H-pyrazole: Lacks the acetic acid moiety.
1-ethyl-3-methyl-1H-pyrazole-5-acetic acid: Lacks the bromo group.
4-bromo-3-methyl-1H-pyrazole-5-acetic acid: Lacks the ethyl group.
Uniqueness
2-(4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(4-bromo-2-ethyl-5-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-11-6(4-7(12)13)8(9)5(2)10-11/h3-4H2,1-2H3,(H,12,13) |
InChI Key |
KRMFBVSKXWZVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)CC(=O)O |
Origin of Product |
United States |
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